molecular formula C18H21ClN2O2S B2465101 N-(6-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide CAS No. 1170449-06-5

N-(6-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2465101
CAS No.: 1170449-06-5
M. Wt: 364.89
InChI Key: UBFFPEAZLSQTNE-UHFFFAOYSA-N
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Description

N-(6-Chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide is a chemical compound of significant interest in biochemical research. This molecule belongs to a class of amide-substituted thiazoles that have been investigated for their potential as protein secretion inhibitors . The compound features a benzothiazole core, a structure prevalent in pharmacologically active agents, which is further modified with a chlorinated aryl group and a tetrahydrofuran methyl cyclopentane carboxamide chain. Its structural analogs have shown relevance in studies targeting the Sec61 translocon, a key protein complex in the endoplasmic reticulum membrane responsible for co-translational protein translocation . Inhibiting this pathway can be a valuable research strategy for exploring cellular processes in fast-growing cells. As such, this compound serves as a crucial research tool for scientists studying intracellular protein transport, secretory pathways, and related mechanisms in vitro. The compound is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers should consult the product's safety data sheet prior to use.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c19-13-7-8-15-16(10-13)24-18(20-15)21(11-14-6-3-9-23-14)17(22)12-4-1-2-5-12/h7-8,10,12,14H,1-6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFFPEAZLSQTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and related research findings, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a benzo[d]thiazole moiety linked to a tetrahydrofuran side chain and a cyclopentanecarboxamide group. The molecular formula is C16H18ClN2OC_{16}H_{18}ClN_{2}O, with a molecular weight of approximately 302.88 g/mol.

Synthesis Overview

The synthesis of this compound typically involves the following steps:

  • Formation of the benzo[d]thiazole ring : This can be achieved through cyclization reactions involving 2-aminobenzothiazole derivatives.
  • Acylation : The addition of chloroacetyl chloride facilitates the formation of the carboxamide linkage.
  • Tetrahydrofuran integration : The tetrahydrofuran moiety is introduced via nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that compounds with similar structures can inhibit key enzymes involved in inflammatory processes, such as IKK-2 (I-kappa B kinase 2), which plays a critical role in the NF-kB signaling pathway. This inhibition may lead to reduced inflammation and associated diseases, making it a candidate for further pharmacological studies .

Anticancer Potential

The compound's structural features suggest interactions with multiple biological targets, which may contribute to its anticancer properties. Studies on related benzothiazole derivatives have shown promising results in inhibiting various cancer cell lines, including prostate and pancreatic cancers .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Anti-inflammatoryIKK-2 inhibition
AnticancerInhibition of tumor cell growth
AntimicrobialPotential against bacterial strains

Case Studies

  • Case Study on Anti-inflammatory Effects :
    A study explored the effects of similar benzothiazole derivatives on inflammation markers in vitro. The results indicated significant reductions in pro-inflammatory cytokines when treated with compounds structurally related to this compound, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Activity Assessment :
    In vivo studies demonstrated that related compounds exhibited selective cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. These findings support further investigation into the anticancer efficacy of this compound .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of compounds similar to N-(6-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide. For instance, derivatives of benzo[d]thiazole have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Compound Target Organism Activity Reference
Compound AE. coliMIC: 8 µg/mL
Compound BS. aureusMIC: 16 µg/mL
Compound CC. albicansMIC: 4 µg/mL

Anticancer Potential

The anticancer potential of this compound class has been explored through various in vitro studies, particularly focusing on breast cancer cell lines such as MCF7. The results indicate that certain derivatives exhibit significant cytotoxicity, suggesting their potential as chemotherapeutic agents.

Compound Cell Line IC50 (µM) Reference
Compound DMCF75.0
Compound EHeLa10.0

Case Study: Antimicrobial Screening

In a study focusing on the antimicrobial activity of benzo[d]thiazole derivatives, researchers synthesized various compounds and evaluated their efficacy against common pathogens. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.

"Compounds with electron-withdrawing groups exhibited significantly improved activity against resistant strains" .

Case Study: Anticancer Evaluation

A recent evaluation of cyclopentanecarboxamide derivatives revealed their potential as anticancer agents through apoptosis induction in cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis rates.

"Our findings indicate that these compounds can trigger apoptotic pathways in MCF7 cells, warranting further investigation" .

Comparison with Similar Compounds

Schiff Base Derivatives

The Schiff base N-(6-chlorobenzo[d]thiazol-2-yl)-1-phenyl-1-(pyridin-2-yl)methanimine (LH) shares the 6-chlorobenzo[d]thiazol-2-yl moiety but replaces the THF-methyl and cyclopentanecarboxamide groups with a phenyl-pyridinylmethanimine structure. Its synthesis involves condensation of 2-amino-6-chlorobenzothiazole with 2-benzoylpyridine, yielding a brownish-yellow powder with confirmed structure via NMR and mass spectroscopy .

Malonate Esters

Compounds such as diethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate (5fc) feature the 6-chlorobenzo[d]thiazol-2-yl group linked to malonate esters. These derivatives are synthesized via catalytic asymmetric reactions (Q catalyst, 10 mol%) and purified via column chromatography, achieving yields of 75–82% and enantiomeric purity of 80–82% .

Hydrazine Carboxamides

N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives (e.g., from Gilani et al., 2013) retain the benzothiazole core but incorporate hydrazine-carboxamide side chains. These compounds are synthesized through nucleophilic substitution and cyclization reactions, demonstrating in vitro antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name / Class Melting Point (°C) Yield (%) Key Spectral Data (NMR, MS) Reference
Target Compound Not reported Not given Expected peaks for THF-methyl (δ ~3.5–4.0 ppm) -
LH (Schiff base) Not reported Not given ESI-MS (m/z): Calc. 351.174, Found 351.176
Diethyl malonate (5fc) 113–115 76 ¹H-NMR: δ 7.8–6.8 (aromatic), 4.2 (malonate)
N-(6-aminobenzo[d]thiazol-2-yl)benzamide Not reported Not given FT-IR: 3399 cm⁻¹ (amine), 3298 cm⁻¹ (amide)
  • Key Observations: The target compound’s THF-methyl group would exhibit distinct NMR signals compared to phenyl or pyridinyl substituents in analogs.
Antimicrobial Activity
  • Hydrazine Carboxamides : Exhibit MIC values of 8–32 µg/mL against Gram-positive and Gram-negative bacteria, highlighting the benzothiazole core’s role in antimicrobial efficacy .
Structural-Activity Relationships (SAR)
  • Electron-Withdrawing Groups : The 6-chloro substituent on benzothiazole enhances stability and bioactivity by modulating electron density .
  • Amide vs. Hydrazine Linkers : Cyclopentanecarboxamide in the target compound may offer improved metabolic stability compared to hydrazine derivatives, which are prone to hydrolysis .

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